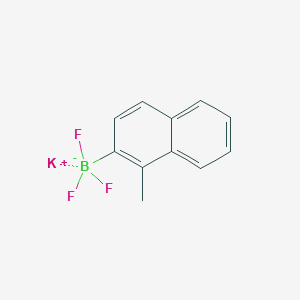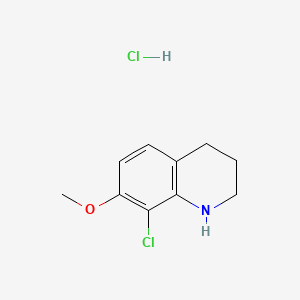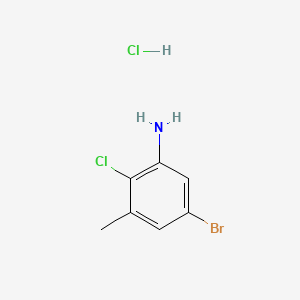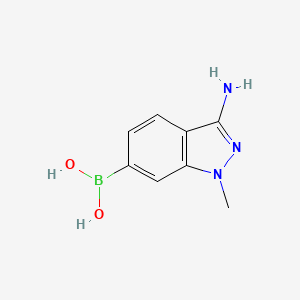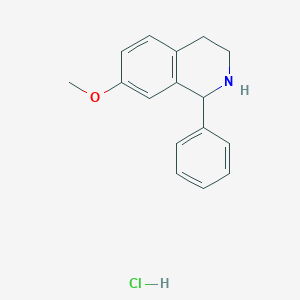
rac-(1R,2S)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2S)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide: is a chiral compound with a cyclopropane ring substituted with a fluoromethyl group and a phenylcarboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the fluoromethyl and phenylcarboxamide groups. Common synthetic routes include:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through various methods, such as the Simmons-Smith reaction or the use of diazo compounds.
Fluoromethylation: Introduction of the fluoromethyl group can be accomplished using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Amidation: The phenylcarboxamide group can be introduced through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods: Industrial production of this compound may involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may yield reduced forms of the compound, altering its functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways involving cyclopropane-containing molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: In industrial applications, rac-(1R,2S)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide may be used in the synthesis of specialty chemicals and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of rac-(1R,2S)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s cyclopropane ring and fluoromethyl group contribute to its binding affinity and specificity, potentially modulating the activity of the target proteins and influencing biological pathways.
Comparación Con Compuestos Similares
- rac-(1R,2S)-2-(chloromethyl)-N-phenylcyclopropane-1-carboxamide
- rac-(1R,2S)-2-(bromomethyl)-N-phenylcyclopropane-1-carboxamide
- rac-(1R,2S)-2-(methyl)-N-phenylcyclopropane-1-carboxamide
Comparison: rac-(1R,2S)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties compared to its chloro, bromo, and methyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C11H12FNO |
|---|---|
Peso molecular |
193.22 g/mol |
Nombre IUPAC |
(1S,2R)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H12FNO/c12-7-8-6-10(8)11(14)13-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,13,14)/t8-,10-/m0/s1 |
Clave InChI |
PQPOQULXBDTKRB-WPRPVWTQSA-N |
SMILES isomérico |
C1[C@H]([C@H]1C(=O)NC2=CC=CC=C2)CF |
SMILES canónico |
C1C(C1C(=O)NC2=CC=CC=C2)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


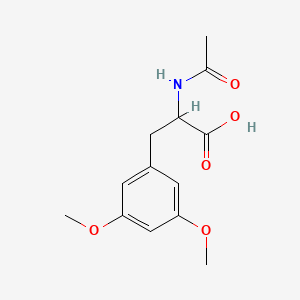
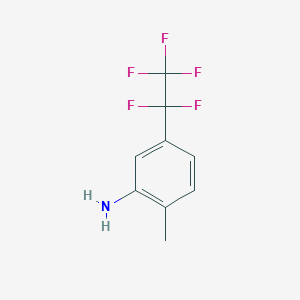
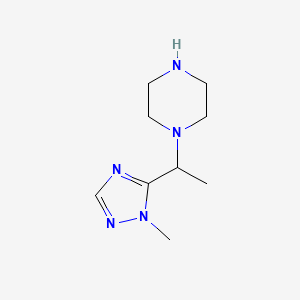
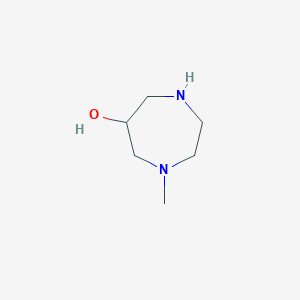

![(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid](/img/structure/B13479650.png)
![N-[(3-fluoroazetidin-3-yl)methyl]-3-methylbutanamide](/img/structure/B13479652.png)

